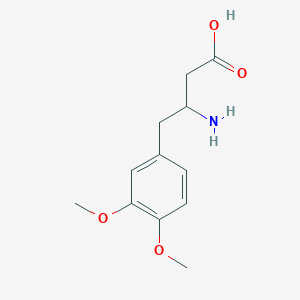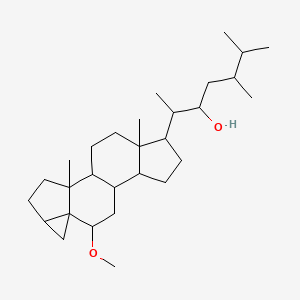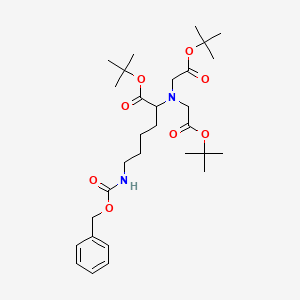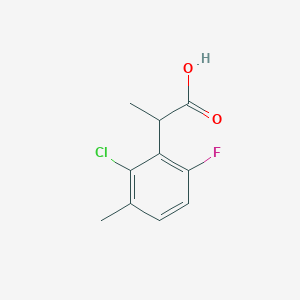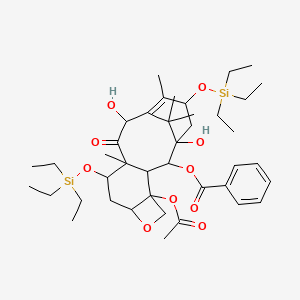![molecular formula C12H21NO2 B12287956 N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 946051-14-5](/img/structure/B12287956.png)
N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-Acetylamino-1-oxaspiro[5.5]undecane is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . It is primarily used in proteomics research . The compound is characterized by its spirocyclic structure, which includes an oxaspiro ring and an acetylamino group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-N-Acetylamino-1-oxaspiro[5.5]undecan umfasst in der Regel die folgenden Schritte:
Bildung des Spirocyclischen Kerns: Der erste Schritt umfasst die Bildung des spirocyclischen Kerns durch eine Cyclisierungsreaktion. Dies kann erreicht werden, indem ein geeignetes Diol mit einem spirocyclischen Vorläufer unter sauren Bedingungen umgesetzt wird.
Einführung der Acetylaminogruppe: Die Acetylaminogruppe wird durch eine Acetylierungsreaktion eingeführt. Dies beinhaltet die Umsetzung des spirocyclischen Zwischenprodukts mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-N-Acetylamino-1-oxaspiro[5.5]undecan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-N-Acetylamino-1-oxaspiro[5.5]undecan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Acetylaminogruppe kann Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten spirocyclischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
4-N-Acetylamino-1-oxaspiro[5.5]undecan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer spirocyclischer Verbindungen verwendet.
Biologie: Wird aufgrund seiner einzigartigen Struktur zur Untersuchung von Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-N-Acetylamino-1-oxaspiro[5.5]undecan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetylaminogruppe kann Wasserstoffbrückenbindungen mit Proteinen bilden und so deren Struktur und Funktion beeinflussen. Der spirocyclische Kern sorgt für Steifigkeit und erhöht die Bindungsaffinität der Verbindung zu ihren Zielstrukturen. Zu den beteiligten Signalwegen gehören die Modulation der Enzymaktivität und die Hemmung des mikrobiellen Wachstums.
Wirkmechanismus
The mechanism of action of 4-N-Acetylamino-1-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The spirocyclic core provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved include modulation of enzyme activity and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-N-Acetylamino-1-oxaspiro[4.5]decan
- 4-N-Acetylamino-1-oxaspiro[6.5]dodecan
Einzigartigkeit
4-N-Acetylamino-1-oxaspiro[5.5]undecan ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen weist es eine höhere Stabilität und Bindungsaffinität auf, was es in verschiedenen Anwendungen effektiver macht.
Eigenschaften
CAS-Nummer |
946051-14-5 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-(1-oxaspiro[5.5]undecan-4-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
VGOOETSVGWKUSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCOC2(C1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)


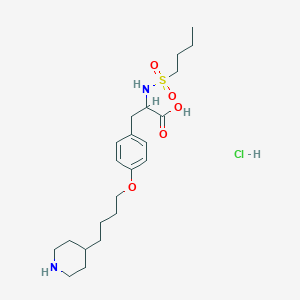

![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
